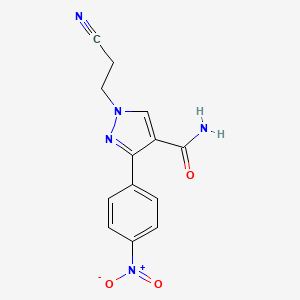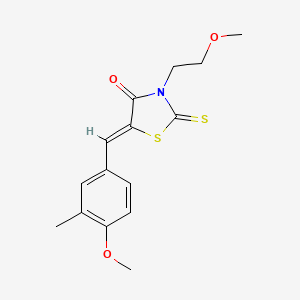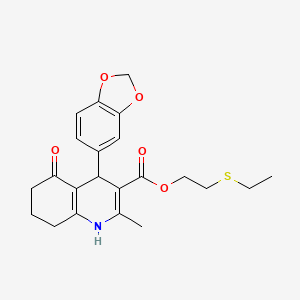![molecular formula C14H21N3O4 B4900514 2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol](/img/structure/B4900514.png)
2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol, also known as Mor-NH2, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol involves its ability to modulate various signaling pathways involved in cancer cell growth and neurodegeneration. It has been found to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. This compound also activates the AMPK pathway, which plays a crucial role in regulating energy metabolism and cell survival. In addition, it has been shown to reduce inflammation and oxidative stress, which are known to contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis by activating caspase-dependent pathways. Additionally, it has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are indicators of oxidative stress. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol in lab experiments is its ability to selectively target cancer cells and protect neurons from oxidative stress. Additionally, it has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its efficacy in certain applications.
Orientations Futures
There are several future directions for research on 2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol. One area of interest is the development of new synthetic methods to improve its solubility and bioavailability. Another area of research is the identification of the specific signaling pathways and molecular targets that are modulated by this compound. Furthermore, there is a need for further preclinical studies to evaluate its safety and efficacy in animal models of cancer and neurodegenerative diseases. Finally, clinical trials are needed to determine its potential as a therapeutic agent for these diseases in humans.
Méthodes De Synthèse
2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol is synthesized by reacting 5-(4-morpholinyl)-2-nitrophenol with 1-bromo-2-butanol in the presence of a base. The reaction proceeds via nucleophilic substitution of the bromine atom by the hydroxyl group of 1-bromo-2-butanol, resulting in the formation of this compound.
Applications De Recherche Scientifique
2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol has been studied for its potential use as a therapeutic agent against cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(5-morpholin-4-yl-2-nitroanilino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-2-11(10-18)15-13-9-12(3-4-14(13)17(19)20)16-5-7-21-8-6-16/h3-4,9,11,15,18H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJVLGKRJMNHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4900435.png)


![1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)

![ethyl 4-(4-chlorobenzyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4900483.png)
![1-(2-cyclohexylethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4900495.png)

![2-[benzyl(phenylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4900499.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900508.png)
![ethyl 4-(cyclopropylmethyl)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4900517.png)

![1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4900528.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4900533.png)